molecular formula C21H30N2OS B2664476 4-Methylbenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide CAS No. 860610-91-9

4-Methylbenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide

Cat. No.: B2664476
CAS No.: 860610-91-9
M. Wt: 358.54
InChI Key: CDJIVJKXPBZOOB-UHFFFAOYSA-N
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Description

4-Methylbenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide (CAS 860610-91-9) is a high-purity chemical compound supplied for laboratory and research applications. With a molecular formula of C21H30N2OS and a molecular weight of 358.55 g/mol, this 1,3,4-oxadiazole derivative is part of a class of heterocyclic compounds recognized for their significant potential in medicinal chemistry and drug discovery research . The 1,3,4-oxadiazole scaffold is a privileged structure in pharmacology, known to exhibit a broad spectrum of biological activities and is frequently investigated as a bioisostere for carboxylic acids, esters, and carboxamides in the design of new active molecules . Recent scientific literature highlights that 1,3,4-oxadiazole derivatives are being actively explored as inhibitors of key biological targets, such as deoxyhypusine synthase (DHPS), for the development of novel anti-cancer therapies, including for aggressive cancers like melanoma . Other research avenues for analogous compounds include the inhibition of enzymes like acetylcholinesterase (AChE) and lipoxygenase (LOX) . This product is intended for research and development purposes only by qualified laboratory personnel. It is strictly for non-medical, non-veterinary, and non-household use. All information presented is for research reference and does not constitute a specification for product quality.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2OS/c1-3-4-5-6-17-11-13-19(14-12-17)20-22-23-21(24-20)25-15-18-9-7-16(2)8-10-18/h7-10,17,19H,3-6,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJIVJKXPBZOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=NN=C(O2)SCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Catalytic hydrogenation

    Substitution: Alkyl halides, nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced oxadiazole derivatives

    Substitution: Functionalized benzyl and cyclohexyl derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methylbenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide involves its interaction with specific molecular targets. The oxadiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes . The sulfide group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related 1,3,4-oxadiazole derivatives:

Compound Name Substituent at Oxadiazole 5-position Key Functional Groups Biological Activity (Reported) Molecular Weight (g/mol) Source/Study
Target Compound 4-pentylcyclohexyl Sulfide-linked 4-methylbenzyl Not explicitly reported ~420 (estimated) Structural analog studies
LMM5 4-methoxyphenylmethyl Sulfamoyl benzamide Antifungal (vs. Paracoccidioides spp.) ~530 (estimated) Life Chemicals, in vitro
LMM11 Furan-2-yl Cyclohexyl-ethyl sulfamoyl benzamide Antifungal (synergistic with fluconazole) ~490 (estimated) Life Chemicals, in vitro
Compound 6a-o Varied aralkyl/aryl Piperidine-sulfonyl methyl Antibacterial (broad-spectrum) 350–450 Synthetic, in vitro
8q Indol-3-ylmethyl Sulfanylacetamide α-glucosidase inhibition (IC₅₀: 49.71 µM) ~430 (estimated) Synthetic, enzyme assay
4-Methylbenzyl 5-[(E)-2-phenylethenyl]-... Phenylethenyl Sulfide-linked 4-methylbenzyl Not reported 308.4 Biosynth (commercial)

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity: The target compound’s 4-pentylcyclohexyl group contributes to higher lipophilicity compared to LMM5’s 4-methoxyphenylmethyl or LMM11’s furan-2-yl groups. This may enhance its ability to traverse lipid membranes, a critical factor in bioavailability .

Biological Activity Trends :

  • Antifungal Activity : LMM5 and LMM11 exhibit antifungal properties, with LMM11 showing synergistic effects with fluconazole. The target compound’s cyclohexyl group may similarly disrupt fungal membrane ergosterol biosynthesis, though experimental validation is needed .
  • Enzyme Inhibition : Compound 8q () demonstrates potent α-glucosidase inhibition, attributed to its indole moiety. The target compound’s lack of polar groups (e.g., amides) may limit similar enzyme interactions .

Synthetic Accessibility :

  • Compounds like 6a-o () are synthesized via nucleophilic substitution between sulfonyl electrophiles and oxadiazole thiols. The target compound likely follows a similar route, though its bulky cyclohexyl group may require optimized reaction conditions .

Biological Activity

4-Methylbenzyl 5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl sulfide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts. This article synthesizes available research findings on the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a unique oxadiazole ring, which is known for its diverse biological properties. The structural formula can be represented as follows:

  • Chemical Formula : C₁₈H₂₅N₃OS
  • Molecular Weight : 325.47 g/mol
  • CAS Number : Not specified in the literature but can be derived from its components.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of this compound are summarized below.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of oxadiazole derivatives. For instance:

  • Study Findings : A series of oxadiazole derivatives were tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Results : The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli.
CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus20
E. coli30
K. pneumoniae40

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been documented:

  • Case Study : In vitro studies on human cancer cell lines (MCF-7 for breast cancer and A549 for lung cancer) revealed that the compound inhibited cell proliferation.
  • Mechanism : The proposed mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase.
Cell LineIC₅₀ (µM)Mode of Action
MCF-715Apoptosis induction
A54925G2/M phase arrest

Research Findings

Recent research has focused on optimizing the structure of oxadiazole derivatives to enhance their biological activity. A notable study highlighted the synthesis of various substituted oxadiazoles and their evaluation against different biological targets.

Key Research Outcomes

  • Enhanced Antimicrobial Activity : Modifications at the benzyl position improved activity against resistant bacterial strains.
  • Anticancer Efficacy : Certain substitutions led to increased potency in inhibiting tumor growth in xenograft models.

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